2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and indole groups
Preparation Methods
The synthesis of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The starting materials often include 2,4-dibromo-6-methoxyphenol and hydrazine derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The indole group is known for its biological activity, which can influence various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other derivatives of 2,4-dibromo-6-methoxyphenol and indole-based compounds. Compared to these, 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15Br2N3O4 |
---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C18H15Br2N3O4/c1-9-4-3-5-11-15(9)21-18(25)16(11)23-22-14(24)8-27-17-12(20)6-10(19)7-13(17)26-2/h3-7,21,25H,8H2,1-2H3 |
InChI Key |
AAOUKBFSNTUFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3Br)Br)OC |
Origin of Product |
United States |
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